molecular formula C8H19ClN2O B1383453 2-Amino-5,5-dimethylhexanamide hydrochloride CAS No. 1786251-60-2

2-Amino-5,5-dimethylhexanamide hydrochloride

Cat. No.: B1383453
CAS No.: 1786251-60-2
M. Wt: 194.7 g/mol
InChI Key: VSTNISIEPXFCPK-UHFFFAOYSA-N
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Description

2-Amino-5,5-dimethylhexanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group and a dimethyl-substituted hexanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,5-dimethylhexanamide hydrochloride typically involves the reaction of 2-amino-5,5-dimethylhexanoic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process is carried out under controlled temperature and pressure to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of quality control .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-dimethylhexanamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-5,5-dimethylhexanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5,5-dimethylhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,5-dimethylhexanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5,5-dimethylhexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTNISIEPXFCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,5-dimethylhexanamide hydrochloride
Reactant of Route 2
2-Amino-5,5-dimethylhexanamide hydrochloride
Reactant of Route 3
2-Amino-5,5-dimethylhexanamide hydrochloride
Reactant of Route 4
2-Amino-5,5-dimethylhexanamide hydrochloride
Reactant of Route 5
2-Amino-5,5-dimethylhexanamide hydrochloride
Reactant of Route 6
2-Amino-5,5-dimethylhexanamide hydrochloride

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